

Cnidicin: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cnidicin (Standard)	
Cat. No.:	B15562574	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidicin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of Cnidicin, detailing its chemical identifiers, biological activities, and underlying mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of Cnidicin as a potential therapeutic agent. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for assays cited, and provides visual representations of associated signaling pathways.

Chemical Identification

Cnidicin is chemically known as 4,9-dimethoxy-7H-furo[3,2-g]chromen-7-one. Its unique structure contributes to its diverse biological activities. The following table summarizes the key chemical identifiers for Cnidicin.

Identifier	Value
CAS Number	14348-21-1
Molecular Formula	C21H22O5
Molecular Weight	354.40 g/mol
IUPAC Name	4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g]benzopyran-7-one
SMILES	CC(=CCOC1=C2C(=C(C3=C1C=CO3)OCC=C(C)C)C=CC(=O)O2)C
InChI Key	HJMDOAWWVCOEDW-UHFFFAOYSA-N
Synonyms	Kinidilin, Knidicin

Biological Activities and Mechanism of Action

Cnidicin exhibits a range of biological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.

Anti-inflammatory Activity

Cnidicin has been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

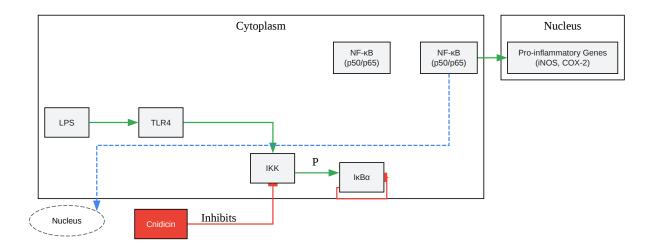
The anti-inflammatory effects of Cnidicin are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. This regulation is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.

While specific IC₅₀ values for Cnidicin's inhibition of NO production in RAW 264.7 cells are not readily available in the public domain, studies on related compounds from Cnidium officinale demonstrate the potential potency of this class of molecules.

Anticancer Activity

Cnidicin has demonstrated cytotoxic activity against a variety of human cancer cell lines, suggesting its potential as an anticancer agent. The reported cancer cell lines susceptible to Cnidicin include:

- A549 (non-small cell lung cancer)
- SK-OV-3 (ovarian cancer)
- SK-MEL-2 (melanoma)
- XF498 (central nervous system cancer)
- HCT-15 (colon cancer)


The mechanisms underlying Cnidicin's anticancer effects are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby preventing the proliferation of cancer cells.

Specific IC_{50} values for Cnidicin against the aforementioned human cancer cell lines are not widely published. Further research is required to quantify the cytotoxic potency of Cnidicin in these and other cancer cell lines.

Signaling Pathways NF-kB Signaling Pathway in Inflammation

The anti-inflammatory action of Cnidicin is linked to the inhibition of the NF-kB signaling pathway. In response to inflammatory stimuli like LPS, the IkB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IkBa. This allows the p50/p65 heterodimer of NF-kB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS and COX-2. Cnidicin is thought to interfere with this cascade, preventing the transcription of these inflammatory mediators.

Click to download full resolution via product page

Cnidicin's inhibition of the NF-kB signaling pathway.

Experimental Protocols

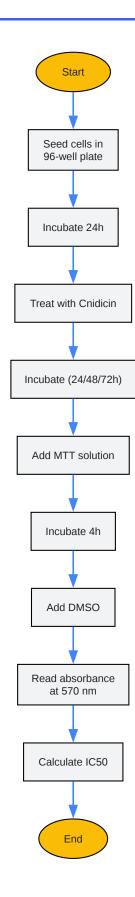
This section provides detailed methodologies for key experiments relevant to the study of Cnidicin's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Cnidicin on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, SK-OV-3, etc.)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Cnidicin stock solution (dissolved in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete medium and incubate for 24 hours.
- Treatment: Prepare serial dilutions of Cnidicin in complete medium. Replace the medium in the wells with 100 μ L of the Cnidicin dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Cnidicin concentration).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Cnidicin that inhibits cell growth by 50%).

Click to download full resolution via product page

Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to measure the inhibitory effect of Cnidicin on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- Complete DMEM medium
- Cnidicin stock solution (in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO₂) standard solution
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 μ L of complete medium and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of Cnidicin for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) and incubate for 24 hours.
- Sample Collection: Collect 50 μL of the cell culture supernatant from each well.
- Griess Reaction: Add 50 μ L of Griess Reagent Part A to each supernatant sample, followed by 50 μ L of Part B.
- Incubation: Incubate at room temperature for 10 minutes.

- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol is used to determine the effect of Cnidicin on the expression levels of key inflammatory proteins.

Materials:

- RAW 264.7 cells
- · Cnidicin and LPS
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

Foundational & Exploratory

- Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Cnidicin and/or LPS as described for the NO assay.
- Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.
- SDS-PAGE: Separate equal amounts of protein (20-40 μg) on an SDS-PAGE gel.
- Electrotransfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Cnidicin is a promising natural compound with well-documented anti-inflammatory and emerging anticancer properties. Its ability to modulate key signaling pathways, particularly the NF-κB pathway, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to further investigate the pharmacological potential of Cnidicin. Future studies should focus on elucidating the precise molecular targets of Cnidicin, conducting in vivo efficacy and safety studies, and optimizing its pharmacokinetic properties for potential clinical applications.

 To cite this document: BenchChem. [Cnidicin: A Technical Guide to its Chemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562574#cnidicin-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com